

## The Discovery and Synthesis of GSK2141795: A Pan-AKT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GSK2141795. It includes detailed experimental protocols for key assays, a summary of its biological activity, and a plausible synthetic pathway. While the clinical development of GSK2141795 was discontinued, the information presented here remains valuable for the ongoing research and development of novel AKT inhibitors.

## **Discovery and Rationale**

The discovery of GSK2141795 was driven by the need for potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, a central node in cancer cell growth and survival.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to constitutive AKT activation and is a hallmark of numerous malignancies. GSK2141795 was developed as a pan-AKT inhibitor to target this key downstream effector, with the therapeutic goal of inducing tumor cell apoptosis and inhibiting proliferation.[3]



### **Mechanism of Action**

GSK2141795 acts as an ATP-competitive inhibitor, binding to the kinase domain of AKT1, AKT2, and AKT3. This prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival and pro-proliferative signals mediated by the AKT pathway.[3]

# Biological Activity In Vitro Kinase and Cellular Potency

GSK2141795 demonstrates potent inhibition of AKT isoforms and cellular proliferation in cancer cell lines with activated AKT signaling.

| Target                     | Assay Type         | IC50 (nM)     | Kd (nM) | Reference |
|----------------------------|--------------------|---------------|---------|-----------|
| AKT1                       | Kinase Assay       | 180           | 16      | [4]       |
| AKT2                       | Kinase Assay       | 328           | 49      | [4]       |
| AKT3                       | Kinase Assay       | 38            | 5       | [4]       |
| LNCaP (Prostate<br>Cancer) | Cell Proliferation | EC50 reported | -       | [5]       |
| BT474 (Breast<br>Cancer)   | Cell Proliferation | EC50 reported | -       | [5]       |

## **Synthesis Pathway**

The chemical synthesis of GSK2141795 can be accomplished through a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry principles and patent literature for similar compounds. The IUPAC name for GSK2141795 is N-{(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide.[1]





Click to download full resolution via product page

Caption: Plausible synthetic pathway for GSK2141795.



# **Experimental Protocols AKT Kinase Activity Assay**

This protocol describes a method to determine the in vitro inhibitory activity of GSK2141795 against AKT kinases.

#### Materials:

- Active AKT1, AKT2, and AKT3 enzymes
- GSK-3α as a substrate
- GSK2141795
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
- [y-32P]ATP
- · Phosphocellulose paper
- Scintillation counter

#### Procedure:

- Prepare serial dilutions of GSK2141795 in DMSO.
- In a reaction well, combine the AKT enzyme, GSK-3α substrate, and GSK2141795 at various concentrations in kinase buffer.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.



## Foundational & Exploratory

Check Availability & Pricing

- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each GSK2141795 concentration and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for the AKT Kinase Activity Assay.



## **Cell Proliferation Assay (MTT Assay)**

This protocol outlines a method to assess the anti-proliferative effect of GSK2141795 on cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., LNCaP, BT474)
- · Complete cell culture medium
- GSK2141795
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of GSK2141795 for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.





Click to download full resolution via product page

Caption: Workflow for the MTT Cell Proliferation Assay.



## In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK2141795 in a mouse xenograft model.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line (e.g., SKOV3)
- Matrigel (optional)
- GSK2141795 formulation for oral administration
- Vehicle control
- Calipers

#### Procedure:

- Subcutaneously implant cancer cells into the flank of each mouse.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer GSK2141795 or vehicle control orally, once daily.
- Measure tumor volume using calipers at regular intervals (e.g., twice a week).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
- Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy.





Click to download full resolution via product page

Caption: Workflow for the In Vivo Tumor Xenograft Study.



## **Signaling Pathway**

GSK2141795 targets the PI3K/AKT signaling pathway. The following diagram illustrates the central role of AKT in this pathway and the downstream effectors it regulates.





Click to download full resolution via product page

Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of GSK2141795.



### Conclusion

GSK2141795 is a well-characterized, potent pan-AKT inhibitor that has served as a valuable tool for investigating the therapeutic potential of targeting the AKT signaling pathway in cancer. Although its clinical development was halted, the discovery and preclinical data for GSK2141795 have contributed significantly to our understanding of AKT inhibition and have informed the development of next-generation AKT inhibitors. The synthetic route and experimental protocols detailed in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. promega.jp [promega.jp]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [The Discovery and Synthesis of GSK2141795: A Pan-AKT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607777#gsk2141795-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com